molecular formula C9H10ClNO B2370577 N-benzyl-N-methylcarbamoyl chloride CAS No. 32366-02-2

N-benzyl-N-methylcarbamoyl chloride

Cat. No.: B2370577
CAS No.: 32366-02-2
M. Wt: 183.64
InChI Key: HIRNDYDRQNZASU-UHFFFAOYSA-N
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Description

N-benzyl-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C9H10ClNO. It is a carbamoyl chloride derivative, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzylamine and Methylamine:

Industrial Production Methods:

  • Industrial production methods for N-benzyl-N-methylcarbamoyl chloride typically involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Mechanism of Action

Mechanism:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N-benzyl-N-methylcarbamoyl chloride (NBMCC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor. This article delves into the biological activity of NBMCC, exploring its mechanisms, efficacy, and potential applications through various studies and data.

NBMCC is classified as a carbamoyl chloride, which is known for its reactivity in biological systems. The compound's structure allows it to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.

  • Chemical Formula : C₉H₁₀ClNO
  • Molecular Weight : 185.64 g/mol

The mechanism of action primarily involves the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. Studies indicate that modifications in the alkyl chains and aromatic moieties significantly affect the inhibitory potency against these enzymes .

Inhibitory Effects on Cholinesterases

Research has demonstrated that NBMCC exhibits selective inhibition of BuChE over AChE. For instance, studies have shown that certain derivatives of carbamoyl chlorides, including NBMCC, possess IC₅₀ values ranging from 1.6 to 13 µM against BuChE, indicating substantial inhibitory activity . The selectivity towards BuChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where BuChE activity is implicated in amyloid-β peptide aggregation.

CompoundTarget EnzymeIC₅₀ (µM)
NBMCCBuChE1.6 - 13
NBMCCAChEInactive

Case Studies

Several studies have explored the effects of NBMCC and its derivatives on various biological systems:

  • Neuroprotective Effects : In vitro assays have shown that compounds similar to NBMCC can protect neuronal cells from oxidative stress by modulating cholinergic transmission.
  • Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing efficacy against various bacterial strains, although specific data for NBMCC itself remains limited .

Toxicity and Safety Profile

The safety profile of NBMCC has been assessed through various toxicological studies. While carbamoyl chlorides can exhibit cytotoxic effects at high concentrations, studies suggest that NBMCC does not show significant toxicity at therapeutic doses . However, further research is needed to fully elucidate its safety parameters.

Properties

IUPAC Name

N-benzyl-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRNDYDRQNZASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-02-2
Record name 32366-02-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At −78° C. pyridine (1.25 mL, 15.5 mmol) followed by methyl benzylamine (2.0 mL, 15.5. mmol) are added to a solution of bis(trichloromethyl) carbonate (1.55 g, 5.2 mmol) in CH2Cl2 (20 mL). The reaction mixture is allowed to warm to RT and stirred for another 1.5 h. For workup 1N HCl is added to the yellow suspension and the mixture is extracted with ethyl acetate. Drying (Na2SO4) of the combined organic exctracts, filtration and evaporation of the solvent affords the title compound. MS (LC-MS): [M+H]+=184.1. tR (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 3.84 min.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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